

Spectroscopic Analysis of 3-(1-Aminoethyl)-4-fluorophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-(1-Aminoethyl)-4-fluorophenol

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(1-Aminoethyl)-4-fluorophenol** (CAS No. 1270412-74-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of predicted data and relevant data from its close structural analog, 4-Amino-3-fluorophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules. A logical workflow for spectroscopic analysis is also presented to guide the structural elucidation process.

Introduction

3-(1-Aminoethyl)-4-fluorophenol is a substituted phenol derivative of interest in medicinal chemistry and drug development due to its structural motifs, which are common in biologically active compounds. The presence of a fluorine atom, a chiral aminoethyl group, and a phenolic hydroxyl group makes it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate. This guide aims to be a valuable resource by consolidating available information and providing standardized methodologies for its analysis.



Spectroscopic Data Presentation

While experimental spectroscopic data for **3-(1-Aminoethyl)-4-fluorophenol** is not readily available in the public domain, we present predicted mass spectrometry data for a closely related isomer and experimental NMR data for a key structural analog, 4-Amino-3-fluorophenol, to serve as a reference.

Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the (S)-isomer of 4-(1-Aminoethyl)-3-fluorophenol, which provides an estimation of the expected values for the target compound.[1]

Adduct Ion	Predicted m/z
[M+H]+	156.08193
[M+Na]+	178.06387
[M-H] ⁻	154.06737
[M+NH ₄] ⁺	173.10847
[M+K]+	194.03781
[M]+	155.07410

Table 1: Predicted Mass Spectrometry Data for 4-[(1S)-1-aminoethyl]-3-fluorophenol. Data is predictive and should be confirmed

experimentally.[1]

NMR Spectroscopy Data of a Structural Analog

The following table presents the ¹H-NMR spectral data for 4-Amino-3-fluorophenol, a closely related compound, which can provide insights into the expected chemical shifts for the aromatic protons in the target molecule.[2]



Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
8.78	S	1H	ОН
6.59	dd, J=8.4, 10.4 Hz	1H	Ar-H
6.43	m	1H	Ar-H
6.34	m	1H	Ar-H
4.38	m	2H	NH ₂

Table 2: ¹H-NMR Data

for 4-Amino-3-

fluorophenol (in

DMSO-d₆). This data

is for a structural

analog and not the

target compound.[2]

Experimental Protocols

The following are detailed methodologies for acquiring NMR, IR, and MS spectra for **3-(1-Aminoethyl)-4-fluorophenol** and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

- Sample Preparation: Accurately weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.[3] Ensure the solid is fully dissolved; sonication may be used to aid dissolution.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm) in organic solvents.[3]



- Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For aromatic compounds, the spectral width should typically cover a range of 0-12 ppm.
 Protons on aromatic rings are expected in the 6.5-8.0 ppm region, while benzylic protons appear around 2.0-3.0 ppm.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

- Sample Preparation (ATR Method):
 - Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4][5]
 - Apply pressure using the pressure arm to ensure good contact between the sample and the crystal.[4][5]
- Background Collection: Before running the sample, a background spectrum of the clean, empty ATR crystal must be collected. This will be automatically subtracted from the sample spectrum.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.



- · Data Acquisition:
 - Collect the spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: Identify characteristic absorption bands for functional groups. For 3-(1-Aminoethyl)-4-fluorophenol, expect to see:
 - Broad O-H stretching from the phenolic group around 3200-3600 cm⁻¹.
 - N-H stretching from the primary amine around 3300-3500 cm⁻¹.
 - C-H stretching from the aromatic ring and alkyl group just above and below 3000 cm⁻¹, respectively.
 - C=C stretching from the aromatic ring in the 1450-1600 cm⁻¹ region.
 - ∘ C-N stretching around 1000-1350 cm⁻¹.
 - C-F stretching in the 1000-1400 cm⁻¹ region.
 - C-O stretching from the phenol around 1200-1260 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization Method (Electron Ionization EI):
 - The sample is introduced into the ion source where it is vaporized.
 - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.[7][8]
 [9]

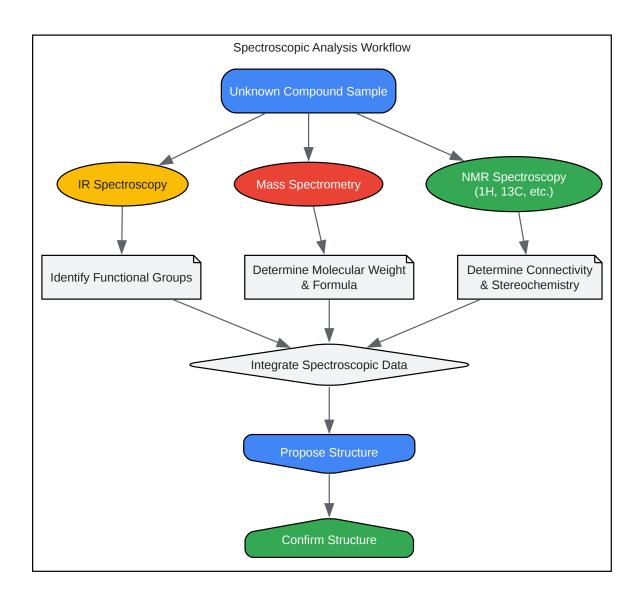


- This causes the removal of an electron to form a molecular ion (M+) and induces fragmentation.[7][8][9]
- Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - The resulting spectrum will show the molecular ion peak (if stable enough to be detected) and various fragment ion peaks.
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound (155.17 g/mol for C₈H₁₀FNO).
 - Analyze the fragmentation pattern to gain structural information. Common fragmentations
 for this molecule could include loss of the methyl group, the amino group, or cleavage of
 the ethyl side chain.

Mandatory Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound using the spectroscopic techniques discussed in this guide.





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